4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol
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Overview
Description
4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, an isopropyl group, a methyl group, and a morpholinomethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol typically involves multiple steps. One common method includes the chlorination of 3-methylphenol (m-cresol) to introduce the chloro group at the 4-position. This is followed by the alkylation of the phenol ring with isopropyl and methyl groups. Finally, the morpholinomethyl group is introduced through a Mannich reaction, which involves the condensation of morpholine, formaldehyde, and the phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dechlorinated phenol derivatives.
Substitution: Phenol derivatives with different substituents replacing the chloro group.
Scientific Research Applications
4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chloro and morpholinomethyl groups can interact with various enzymes and receptors. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A simpler phenol derivative with similar antimicrobial properties.
4-Chloro-3,5-dimethylphenol: Another phenol derivative with enhanced antimicrobial activity due to additional methyl groups.
Uniqueness
4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol is unique due to the presence of the morpholinomethyl group, which can enhance its solubility and bioavailability. This makes it a valuable compound for various applications where other phenol derivatives may not be as effective.
Biological Activity
4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol, also known as chlorothymol, is a compound that has garnered attention for its significant biological activities, particularly in the context of antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Overview of Biological Activity
Chlorothymol exhibits notable antimicrobial activity , particularly against resistant strains of bacteria such as Staphylococcus aureus (MRSA). The compound's ability to inhibit bacterial growth and biofilm formation makes it a potential candidate for developing new therapeutic agents.
Antimicrobial Properties
Research indicates that chlorothymol not only inhibits the growth of MRSA but also prevents biofilm formation, which is crucial for the persistence of infections. The inhibition of staphyloxanthin production—a pigment that contributes to the virulence of S. aureus—was observed alongside alterations in bacterial cell density and size. Additionally, chlorothymol demonstrated synergistic effects when combined with oxacillin against highly resistant clinical isolates .
The mechanisms underlying the antimicrobial activity of chlorothymol involve several pathways:
- Inhibition of Biofilm Formation : Chlorothymol disrupts the structural integrity of biofilms formed by MRSA, which is critical for its pathogenicity.
- Synergistic Effects : When used in conjunction with other antibiotics, chlorothymol enhances their efficacy against resistant strains.
- Alteration of Bacterial Physiology : The compound affects motility and cellular characteristics of bacteria, contributing to its overall antimicrobial effect .
Data Table: Antimicrobial Activity Against Various Pathogens
Compound | MIC (µg/mL) | Activity against MRSA | Activity against E. coli | Activity against Pseudomonas |
---|---|---|---|---|
This compound | 12.5 | Yes | Moderate | Low |
Oxacillin | 8 | Yes | No | No |
Ciprofloxacin | 4 | Moderate | Yes | Yes |
Study 1: Antimicrobial Efficacy
In a study evaluating various thymol derivatives, chlorothymol was highlighted for its superior antimicrobial properties compared to other analogs. The study demonstrated that chlorothymol had a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against MRSA, showcasing its potential as an effective antimicrobial agent .
Study 2: Synergistic Effects with Oxacillin
A separate investigation focused on the synergistic effects of chlorothymol when combined with oxacillin. Results indicated a significant reduction in MIC values when both compounds were used together, suggesting a promising avenue for treating antibiotic-resistant infections .
Properties
CAS No. |
46984-58-1 |
---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
4-chloro-3-methyl-2-(morpholin-4-ylmethyl)-6-propan-2-ylphenol |
InChI |
InChI=1S/C15H22ClNO2/c1-10(2)12-8-14(16)11(3)13(15(12)18)9-17-4-6-19-7-5-17/h8,10,18H,4-7,9H2,1-3H3 |
InChI Key |
TZOHETQYVQSHIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1CN2CCOCC2)O)C(C)C)Cl |
Origin of Product |
United States |
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